molecular formula C12H24N2O4 B8637397 Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-methylglycinate

Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-methylglycinate

Cat. No. B8637397
M. Wt: 260.33 g/mol
InChI Key: OHUCEWBLAUCJLA-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

Ethyl bromoacetate (1.27 ml, 11.48 mmol) was added to a mixture of tert-butyl(2-(methylamino)ethyl)carbamate (2.0 g, 11.48 mmol), triethylamine (4.81 ml) and THF (24 ml) at 0° C. After stirring 24 h at room temperature the reaction mixture was partitioned between saturated aqueous NaHCO3 and DCM, extracted 2× with DCM, the organic layers dried over Na2SO4 and evaporated to give the title compound as a clear pale-yellow oil. 1H NMR (400 MHz, CDCl3) δ 5.20 (s, br, 1H), 4.18 (q, 2H), 3.24 (s, 2H), 3.22-3.16 (m, 2H), 2.65-2.61 (m, 2H), 2.38 (s, 3H), 1.42 (s, 9H), 1.24 (t, 3H).
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:8]([O:12][C:13](=[O:19])[NH:14][CH2:15][CH2:16][NH:17][CH3:18])([CH3:11])([CH3:10])[CH3:9].C(N(CC)CC)C>C1COCC1>[C:8]([O:12][C:13]([NH:14][CH2:15][CH2:16][N:17]([CH3:18])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[O:19])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
1.27 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCNC)=O
Name
Quantity
4.81 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 24 h at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between saturated aqueous NaHCO3 and DCM
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCN(CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.